molecular formula C24H20F3N5O2 B3439828 6-ETHYL-1,3-DIMETHYL-7-PHENYL-8-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE

6-ETHYL-1,3-DIMETHYL-7-PHENYL-8-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE

Cat. No.: B3439828
M. Wt: 467.4 g/mol
InChI Key: DFLUJPRLNKKGHG-UHFFFAOYSA-N
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Description

6-ETHYL-1,3-DIMETHYL-7-PHENYL-8-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound belonging to the class of imidazopurines. This compound is characterized by its unique structure, which includes an imidazo[1,2-g]purine core substituted with various functional groups, including ethyl, methyl, phenyl, and trifluoromethyl groups. The presence of these groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

8-ethyl-2,4-dimethyl-7-phenyl-6-[3-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F3N5O2/c1-4-17-18(14-9-6-5-7-10-14)31(16-12-8-11-15(13-16)24(25,26)27)22-28-20-19(32(17)22)21(33)30(3)23(34)29(20)2/h5-13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLUJPRLNKKGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-ETHYL-1,3-DIMETHYL-7-PHENYL-8-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves multiple steps, typically starting with the preparation of the imidazo[1,2-g]purine core. This core can be synthesized through cyclization reactions involving appropriate precursors.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

6-ETHYL-1,3-DIMETHYL-7-PHENYL-8-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

6-ETHYL-1,3-DIMETHYL-7-PHENYL-8-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe or inhibitor in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties. Its interactions with biological targets may lead to the development of new drugs for various diseases.

    Industry: In industrial applications, the compound can be used in the development of specialty chemicals, including agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 6-ETHYL-1,3-DIMETHYL-7-PHENYL-8-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways and molecular targets involved depend on the specific context of its use in research or therapeutic applications .

Comparison with Similar Compounds

Similar compounds to 6-ETHYL-1,3-DIMETHYL-7-PHENYL-8-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE include other imidazopurine derivatives with different substituents. These compounds share a common core structure but differ in the nature and position of their substituents. Examples include:

    1,3-Dimethyl-7-phenyl-8-(trifluoromethyl)imidazo[1,2-g]purine-2,4-dione: Lacks the ethyl group at position 6.

    6-Ethyl-1,3-dimethyl-7-phenylimidazo[1,2-g]purine-2,4-dione: Lacks the trifluoromethyl group at position 8.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties compared to its analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-ETHYL-1,3-DIMETHYL-7-PHENYL-8-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
Reactant of Route 2
Reactant of Route 2
6-ETHYL-1,3-DIMETHYL-7-PHENYL-8-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE

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